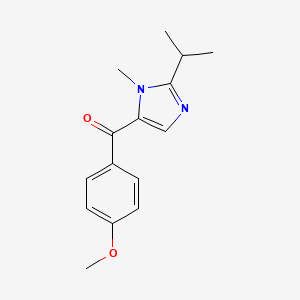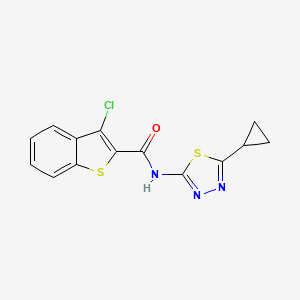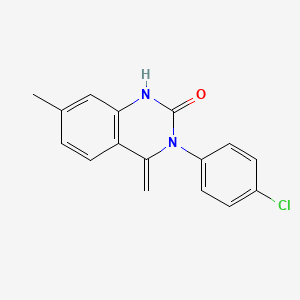
(4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is a chemical compound that belongs to the class of opioids. It has been widely studied for its potential as a painkiller and its mechanism of action in the human body.
Wirkmechanismus
The mechanism of action of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves binding to the mu-opioid receptor in the central nervous system. This results in the inhibition of the release of neurotransmitters such as substance P, which are involved in the transmission of pain signals. The binding of this compound to the mu-opioid receptor also results in the activation of the reward pathway, which can lead to addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include pain relief, sedation, respiratory depression, and constipation. It also has the potential to cause addiction and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol in lab experiments include its high potency and longer duration of action compared to morphine. However, its potential for addiction and withdrawal symptoms make it a challenging compound to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol. One direction is the development of new analogs with improved potency and reduced potential for addiction and withdrawal symptoms. Another direction is the investigation of the potential of this compound to treat other conditions such as anxiety and depression. Additionally, the development of new delivery methods for this compound could improve its efficacy and reduce its potential for side effects.
Synthesemethoden
The synthesis method of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves several steps. The first step is the protection of the amine group with a benzyl group. The second step is the reaction of the protected amine with N-methylglycine to form the amide. The third step is the reduction of the ketone group to form the alcohol. The final step is the deprotection of the benzyl group to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol has been extensively studied for its potential as a painkiller. It has been shown to have a higher potency and longer duration of action compared to morphine. It has also been studied for its potential to treat opioid addiction and withdrawal symptoms. Additionally, this compound has been investigated for its potential as an antidepressant and anxiolytic.
Eigenschaften
IUPAC Name |
2-[benzyl(methyl)amino]-1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2)14-21(11-10-19(18,23)15-24-4)17(22)13-20(3)12-16-8-6-5-7-9-16/h5-9,23H,10-15H2,1-4H3/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYRTUHHRMJDRJ-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)CN(C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)CN(C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)

![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)

![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)


![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)


![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)
![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)